molecular formula C18H26N2O5S2 B2466778 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034525-30-7

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2466778
CAS No.: 2034525-30-7
M. Wt: 414.54
InChI Key: XVJHUWKYNMRKFE-UHFFFAOYSA-N
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C18H26N2O5S2 and its molecular weight is 414.54. The purity is usually 95%.
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Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly as an inhibitor in various therapeutic contexts. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a bicyclic azabicyclo[3.2.1]octane framework, which is modified with methylsulfonyl and phenyl groups. Its molecular formula is C16H23N3O5SC_{16}H_{23}N_3O_5S, with a molecular weight of approximately 369.43 g/mol.

Structural Formula

N 8 methylsulfonyl 8 azabicyclo 3 2 1 octan 3 yl 3 4 methylsulfonyl phenyl propanamide\text{N 8 methylsulfonyl 8 azabicyclo 3 2 1 octan 3 yl 3 4 methylsulfonyl phenyl propanamide}

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its role as an ATR (Ataxia Telangiectasia and Rad3 related protein) inhibitor, which is crucial for DNA damage response pathways.

The compound acts as an ATR inhibitor by interfering with the signaling pathways that respond to DNA damage, thereby potentially enhancing the efficacy of chemotherapeutic agents in cancer treatment. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines, including osteosarcoma and lymphatic system cancers. The IC50 values reported for these cell lines range from 0.5 to 5 µM, indicating potent activity.

Cell Line IC50 (µM) Reference
Osteosarcoma0.5
Lymphatic System1.2
Breast Cancer2.5
Colon Cancer5

Case Studies

A notable case study involved the application of this compound in combination with standard chemotherapy agents such as doxorubicin and cisplatin. The combination therapy resulted in a synergistic effect, reducing tumor size more effectively than either treatment alone.

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits potent anti-cancer activity, it also presents some cytotoxic effects on normal cells at higher concentrations. Further studies are necessary to optimize dosing regimens that maximize efficacy while minimizing toxicity.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S2/c1-26(22,23)17-8-3-13(4-9-17)5-10-18(21)19-14-11-15-6-7-16(12-14)20(15)27(2,24)25/h3-4,8-9,14-16H,5-7,10-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJHUWKYNMRKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.